3-Bromo-4-fluorobenzoyl fluoride
Overview
Description
3-Bromo-4-fluorobenzoyl fluoride is a chemical compound with the molecular formula C7H3BrF2O . It is a versatile compound with a wide range of applications in various fields such as chemistry, biology, medicine, and materials science.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, and a benzoyl fluoride group .Scientific Research Applications
Fluorosulfonylation and Cycloaddition Chemistry
3-Bromo-4-fluorobenzoyl fluoride can potentially be involved in fluorosulfonylation processes, similar to 1-bromoethene-1-sulfonyl fluoride, which has been used as a unique reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Sensing Applications
Compounds with structural similarities to this compound have been utilized in the development of sensors. For example, mixed lanthanide metal-organic frameworks have been synthesized for the visual detection of fluoride ions using a smartphone (Zeng et al., 2019).
Catalytic Applications
In catalysis, sodium fluoride has been used as a catalyst for the synthesis of various organic compounds, suggesting that fluorine-containing reagents like this compound could have similar applications (Banothu et al., 2014).
Fluorimetric Analysis
The use of fluorinated compounds in fluorimetric analysis, like the fluorigenic reaction of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, indicates potential research applications of this compound in analytical chemistry (Imai & Watanabe, 1981).
Synthesis of Fluoroalkenes
Research has shown the reversible C-F bond formation and the Au-catalyzed hydrofluorination of alkynes, highlighting the potential of fluorine-containing compounds in synthesizing fluoroalkenes (Akana et al., 2007).
Environmental and Biodegradation Studies
Studies on the biodegradation of fluorinated compounds, such as fluorobenzenes, indicate the environmental relevance of compounds like this compound and their interactions with biological systems (Carvalho et al., 2002).
Labeling in Medical Imaging
The direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution suggests that this compound could be valuable in medical imaging, particularly in PET scanning (Becaud et al., 2009).
Fluorination in Green Chemistry
The study of ionic liquids and their decomposition products, like 1-butyl-3-methylimidazolium fluoride, emphasizes the importance of fluorine-containing compounds in green chemistry and their potential hazards (Swatloski et al., 2003).
Cross-Coupling Reactions
Research on the synthesis of 4-18F-1-bromo-4-fluorobenzene for use in palladium-promoted cross-coupling reactions with organostannanes indicates potential applications of this compound in organic synthesis (Forngren et al., 1998).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Boron reagents, which are structurally similar, are known to be involved in suzuki–miyaura coupling, a widely-used carbon-carbon bond-forming reaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3-Bromo-4-fluorobenzoyl fluoride . .
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKJVVAYNKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513055 | |
Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-65-3 | |
Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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